molecular formula C22H20FN3O3 B11137773 N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B11137773
M. Wt: 393.4 g/mol
InChI Key: YCYVLNBQSIBMSY-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure features an indene moiety, a pyridazinone ring, and a fluoro-methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide” typically involves multi-step organic reactions. A possible synthetic route may include:

    Formation of the Indene Moiety: Starting from a suitable precursor, the indene ring can be synthesized through cyclization reactions.

    Synthesis of the Pyridazinone Ring: The pyridazinone ring can be formed through condensation reactions involving appropriate hydrazine derivatives and diketones.

    Coupling Reactions: The indene and pyridazinone intermediates can be coupled using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.

    Introduction of the Fluoro-Methoxyphenyl Group: This step may involve nucleophilic substitution reactions to introduce the fluoro and methoxy groups onto the phenyl ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indene moiety, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may target the pyridazinone ring, potentially converting it to a dihydropyridazinone.

    Substitution: The fluoro and methoxy groups on the phenyl ring may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: Its unique structure could be explored for the development of novel materials with specific properties.

Biology and Medicine

    Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Biological Studies: Researchers may study its interactions with biological macromolecules such as proteins and nucleic acids.

Industry

    Chemical Industry: The compound may be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which “N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide” exerts its effects would depend on its specific biological or chemical activity. Potential molecular targets and pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA Interaction: The compound could bind to nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-chloro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-fluoro-2-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Uniqueness

  • Structural Features : The presence of the fluoro and methoxy groups on the phenyl ring may impart unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
  • Biological Activity : Differences in substituents can lead to variations in biological activity, making this compound distinct in its potential applications.

Properties

Molecular Formula

C22H20FN3O3

Molecular Weight

393.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H20FN3O3/c1-29-20-12-16(23)6-7-18(20)19-8-9-22(28)26(25-19)13-21(27)24-17-10-14-4-2-3-5-15(14)11-17/h2-9,12,17H,10-11,13H2,1H3,(H,24,27)

InChI Key

YCYVLNBQSIBMSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3CC4=CC=CC=C4C3

Origin of Product

United States

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